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CAS No.: 63121-27-7
Cat. No.: B3147777
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Introduction

(+)-Retronecine is a crucial chiral building block and the necine base core of numerous
pyrrolizidine alkaloids, a class of natural products found in various plant species.[1][2] These
alkaloids exhibit a wide range of biological activities, and their derivatives are of significant
interest in medicinal chemistry and drug development.[3] The synthesis of enantiomerically
pure (+)-retronecine is a key step in the total synthesis of these complex natural products and
their analogues.[4][5][6] This application note provides a detailed protocol for the efficient
synthesis of (+)-retronecine from the readily available starting material, (1R,7aR)-hexahydro-
1H-pyrrolizin-1-ol, through a mild and selective allylic oxidation reaction. The featured
transformation is the Swern oxidation, a reliable method for converting secondary alcohols to
ketones, which in this case, yields the target a,3-unsaturated aldehyde functionality present in
(+)-retronecine.[7][8][9]
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The Swern oxidation is particularly well-suited for this transformation due to its mild reaction
conditions, which are performed at low temperatures (typically -78 °C), minimizing side
reactions and preserving the sensitive pyrrolizidine core.[10][11] This method avoids the use of
toxic heavy metals like chromium, making it a more environmentally benign alternative to other
oxidation protocols.[12][13]

Reaction Principle and Strategy

The synthetic strategy hinges on the selective oxidation of the secondary alcohol in (1R,7aR)-
hexahydro-1H-pyrrolizin-1-ol to the corresponding ketone. This transformation introduces the
key carbonyl group, which, in conjugation with the adjacent double bond, forms the
characteristic enone system of (+)-retronecine.

The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by
an electrophile, most commonly oxalyl chloride.[7][10] This generates a highly reactive
electrophilic species, the chloro(dimethyl)sulfonium chloride. The alcohol substrate then attacks
this species, forming an alkoxysulfonium salt. Subsequent addition of a hindered, non-
nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to
yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[9][10]

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of (+)-retronecine.

Experimental Protocol

This protocol details the step-by-step procedure for the Swern oxidation of (1R,7aR)-
hexahydro-1H-pyrrolizin-1-ol. All operations should be conducted in a well-ventilated fume
hood due to the generation of volatile and odorous byproducts like dimethyl sulfide and toxic
carbon monoxide.[9] Anhydrous conditions are critical for the success of this reaction.

Materials and Equipment
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Reagent/Material Grade Supplier
(1R,7aR)-Hexahydro-1H- ) )

o 295% Commercially Available
pyrrolizin-1-ol
Oxalyl chloride 2.0 M in CH2Cl2 Sigma-Aldrich
Dimethyl sulfoxide (DMSO) Anhydrous, 299.9% Sigma-Aldrich
Triethylamine (EtsN) >99.5%, distilled Sigma-Aldrich
Dichloromethane (CH2Cl2) Anhydrous, =99.8% Sigma-Aldrich

Saturated aqueous NHaCl

Brine (saturated aqueous
NacCl)

Anhydrous Magnesium Sulfate

(MgSO0a)

Silica gel 60 A, 230-400 mesh
Ethyl acetate HPLC grade
Methanol HPLC grade

Round-bottom flasks

Magnetic stirrer and stir bars

Syringes and needles

Low-temperature thermometer

Dry ice/acetone bath

Separatory funnel

Rotary evaporator

Thin-layer chromatography
(TLC) plates

Silica gel 60 F2s4

Step-by-Step Procedure
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1. Preparation of the Activated DMSO Reagent

e To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar,
a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (20
mL).

e Cool the flask to -78 °C using a dry ice/acetone bath.

» Slowly add oxalyl chloride (2.0 M solution in CH2Clz, 2.5 mL, 5.0 mmol, 1.25 equiv) to the
stirred dichloromethane via syringe.

e In a separate dry vial, prepare a solution of anhydrous DMSO (0.71 mL, 10.0 mmol, 2.5
equiv) in anhydrous dichloromethane (5 mL).

o Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring
the internal temperature does not rise above -70 °C.

o Stir the resulting mixture for an additional 15 minutes at -78 °C. The formation of the
chloro(dimethyl)sulfonium chloride is accompanied by gas evolution (CO and COz2).[9]

2. Oxidation of the Alcohol

o Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (0.565 g, 4.0 mmol, 1.0 equiv) in
anhydrous dichloromethane (10 mL).

e Add the alcohol solution dropwise to the activated DMSO reagent over 20 minutes,
maintaining the temperature at -78 °C.

« Stir the reaction mixture for 30 minutes at -78 °C. Monitor the reaction progress by TLC (e.g.,
10% MeOH in CH2Cl2 with 1% NH4OH) to confirm the consumption of the starting material.

3. Addition of Base and Reaction Completion

e Slowly add triethylamine (2.8 mL, 20.0 mmol, 5.0 equiv) to the reaction mixture over 10
minutes. A thick white precipitate of triethylammonium chloride will form.[10]

 After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.
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Remove the cooling bath and allow the reaction mixture to warm to room temperature over
approximately 30-45 minutes.

4. Work-up and Purification

Quench the reaction by the slow addition of 20 mL of saturated aqueous NH4CI solution.
Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic phase over anhydrous MgSOa, filter, and concentrate under reduced
pressure. Caution: The desired product, (+)-retronecine, may be sensitive to prolonged
exposure to heat.

Purify the crude product by flash column chromatography on silica gel using a gradient of O-
15% methanol in dichloromethane containing 1% triethylamine to afford (+)-retronecine as a
white solid.

Workflow Diagram
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Start: Flame-dried flask under N2

Prepare Activated DMSO:
1. Add CH2Clz and cool to -78 °C.
2. Add oxaly! chloride.
3. Add DMSO solution dropwise.

:

Add Alcohol:
Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol in CH2Cl2 and add dropwise to the reaction mixture.

Add Base:
Slowly add triethylamine to the reaction mixture at -78 °C.
[Warm to Room Temperaturej
Quench Reaction:
Add saturated aqueous NHa4Cl.

Extraction:
Separate layers and extract aqueous phase with CH2Cl-.

:

Wash and Dry:
Wash combined organic layers with brine and dry over MgSOa.

:

Concentrate:
Remove solvent under reduced pressure.

:

Purification:
Flash column chromatography.

End: Pure (+)-Retronecine

Click to download full resolution via product page

Figure 2. Step-by-step workflow for the synthesis of (+)-retronecine.
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Characterization Data

The identity and purity of the synthesized (+)-retronecine should be confirmed by standard
analytical techniques.

Technique Expected Results
1H NMR Consistent with the structure of (+)-retronecine.
13C NMR Consistent with the structure of (+)-retronecine.

m/z = 156.0974 [M+H]* (Calculated for

Mass Spec (ESI
pec (ESI) CsH1aNO2: 156.0974)[14][15]

Optical Rotation [a]2°D +50° (c 1, EtOH)

Melting Point 118-121 °CJ[2]

Troubleshooting and Expert Insights

e Low Yield:
o Cause: Incomplete reaction or degradation of the product.

o Solution: Ensure all reagents and solvents are strictly anhydrous. Maintain the reaction
temperature at -78 °C during the addition of all reagents. Monitor the reaction closely by
TLC to determine the optimal reaction time.

e Formation of Side Products:

o Cause: The reaction temperature rising above -60 °C can lead to the formation of
byproducts.[10]

o Solution: Maintain strict temperature control throughout the addition and reaction phases.
The slow, dropwise addition of reagents is crucial.

o Difficult Purification:

o Cause: The polar nature of (+)-retronecine can lead to tailing on silica gel chromatography.
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o Solution: Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing
and improve the separation.

Conclusion

The Swern oxidation provides a highly efficient and mild method for the synthesis of (+)-
retronecine from (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This protocol offers a practical and
scalable approach for researchers in natural product synthesis and medicinal chemistry. The
avoidance of harsh reagents and toxic metals makes this a preferred method for the
preparation of this valuable chiral building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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